molecular formula C10H10ClNO B3020478 (7-chloro-3-methyl-1H-indol-2-yl)methanol CAS No. 706789-00-6

(7-chloro-3-methyl-1H-indol-2-yl)methanol

Cat. No.: B3020478
CAS No.: 706789-00-6
M. Wt: 195.65
InChI Key: SJQGCQXWFRBYIL-UHFFFAOYSA-N
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Description

“(7-chloro-3-methyl-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C10H10ClNO . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .

Scientific Research Applications

7-Chloro-3-methylindole-2-methanol has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-bacterial properties, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Advantages and Limitations for Lab Experiments

The use of (7-chloro-3-methyl-1H-indol-2-yl)methanolethylindole-2-methanol in laboratory experiments has several advantages and limitations. The main advantage is that it is a relatively inexpensive compound that is readily available in bulk quantities. Additionally, it is relatively stable and can be stored for long periods of time. However, it is toxic and should be handled with care. Additionally, it is difficult to purify due to its low solubility in organic solvents.

Future Directions

7-Chloro-3-methylindole-2-methanol has potential therapeutic applications, and further research is needed to explore these possibilities. Additionally, further research is needed to better understand the mechanism of action of this compound and to determine its potential side effects. Additionally, further research is needed to explore the potential of this compound for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, further research is needed to explore the potential of this compound for the treatment of various diseases.

Synthesis Methods

7-Chloro-3-methylindole-2-methanol can be synthesized by a nucleophilic substitution reaction between 3-methylindole-2-methanol and thionyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, and the reaction is complete when the thionyl chloride is completely consumed. The product of the reaction is (7-chloro-3-methyl-1H-indol-2-yl)methanolethylindole-2-methanol, which is isolated and purified by recrystallization.

Properties

IUPAC Name

(7-chloro-3-methyl-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6-7-3-2-4-8(11)10(7)12-9(6)5-13/h2-4,12-13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQGCQXWFRBYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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